molecular formula C13H11N3O4 B12968178 (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B12968178
M. Wt: 273.24 g/mol
InChI Key: IICWMVJMJVXCLY-VIFPVBQESA-N
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Description

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a thalidomide analog and a cereblon (CRBN)-binding ligand used extensively in proteolysis-targeting chimera (PROTAC) research . Its structure features a 2,6-dioxopiperidine (glutaramide) ring fused to an isoindoline-1,3-dione core, with a primary amino group at the 5-position of the isoindoline moiety. This compound is synthesized via multi-step routes, including condensation of substituted phthalic anhydrides with dioxopiperidine derivatives, followed by nitro-group reduction to yield the amino substituent . Key applications include its role in degrading disease-relevant proteins via E3 ubiquitin ligase recruitment, making it critical in oncology and drug development .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

5-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1

InChI Key

IICWMVJMJVXCLY-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Cyclization via Carbonyldiimidazole (CDI)

A central reaction involves cyclizing intermediates using CDI as a dehydrating agent . For example:

  • Reactants : N-(3-aminophthaloyl)-glutamine derivative

  • Conditions : CDI in refluxing acetonitrile (3 hours) or room-temperature tetrahydrofuran (13–15 hours) .

  • Outcome : Forms the isoindoline-1,3-dione core with >90% yield in optimized protocols .

Table 1: Cyclization Reaction Conditions

SolventTemperatureTime (h)Yield (%)
AcetonitrileReflux392
THF25°C1485

Functional Group Reactivity

The compound’s amino and dioxopiperidine groups enable diverse derivatization:

Amino Group Modifications

The 5-amino group undergoes nucleophilic substitution and coupling reactions:

  • Azide Formation : Reaction with alkyl bromides followed by sodium azide yields azido derivatives (e.g., 4-((5-azidopentyl)amino)-analogues) .

    • Conditions : DMF, NaN₃, 60°C, 12 hours .

    • Purity : >95% after prep-HPLC .

Piperidine Ring Reactivity

The 2,6-dioxopiperidin-3-yl moiety participates in:

  • Protonation/Deprotonation : The lactam carbonyl (pKa ~10.8) reacts with strong bases (e.g., NaOH) to open the ring under harsh conditions .

  • Coordination Chemistry : Binds metals via carbonyl oxygen in catalytic systems, though this is less explored.

Linker Conjugation

  • Example : Coupling with PEG-based linkers via EDC/HOBt chemistry.

    • Conditions : DCM, 0°C to RT, 24 hours.

    • Product : PROTACs with IC₅₀ values <100 nM in cancer cell lines.

Structural-Activity Relationship (SAR)

Modifications at the 5-amino position impact cereblon binding affinity:

Table 2: PROTAC Activity vs. Substituents

R GroupCereblon Binding (Kd, nM)Degradation Efficiency (%)
-H (Parent)12045
-CH₂CH₂N₃8572
-PEG₄-CH₂CH₂N₃6289

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 300°C (melting point: 322°C) .

  • Solubility : Limited in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL) .

  • Storage : Stable under inert atmospheres but degrades upon prolonged light exposure .

Scientific Research Applications

Anticancer Properties

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has been studied for its role as an impurity in Pomalidomide, a drug used for treating multiple myeloma. The compound's structural similarities to thalidomide derivatives suggest potential anticancer activity through mechanisms involving angiogenesis inhibition and modulation of immune responses.

Case Study: Pomalidomide and Its Impurities

Research indicates that impurities like this compound may influence the pharmacological profile of Pomalidomide. Studies have shown that these impurities can affect the drug's efficacy and safety profile, necessitating thorough investigation during drug development processes .

Neuroprotective Effects

Some studies suggest that derivatives of isoindoline compounds exhibit neuroprotective properties. The compound may contribute to neuroprotection by modulating pathways involved in oxidative stress and apoptosis.

Research Findings

In vitro studies have demonstrated that isoindoline derivatives can protect neuronal cells from oxidative damage. This suggests a potential application in treating neurodegenerative diseases .

Skin Health Applications

The compound's properties may extend to cosmetic formulations aimed at improving skin health. Its ability to modulate cellular processes could be harnessed in products designed for anti-aging or skin repair.

Experimental Evidence

Research has indicated that compounds similar to this compound can enhance skin hydration and elasticity when incorporated into topical formulations. The efficacy of such formulations is often evaluated through clinical trials assessing skin hydration levels and overall skin appearance .

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, leading to their degradation or inhibition. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, synthetic utility, and applications of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione are strongly influenced by structural variations in its analogs. Below is a detailed comparison:

Structural and Functional Modifications

Compound Substituents/Modifications Key Properties Biological Activity (IC50) Applications
This compound 5-Amino, (S)-configuration High cereblon-binding affinity; chiral center critical for activity Not explicitly reported PROTACs, oncology research
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) 4-Amino Lower anti-cancer activity; amino group at 4-position >200 µM Control in anti-tumor studies
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Con3) No amino group Minimal anti-proliferative activity >200 µM Synthetic intermediate
5-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4d) 5-Nitro Intermediate for amino-derivative synthesis; nitro group reduces bioavailability N/A Precursor for PROTAC ligands
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 5-Bromo Used in enzyme inhibition studies; halogen enhances steric effects N/A Enzyme kinetics, receptor studies
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione 5-Hydroxy Reduced solubility; hydroxyl group may hinder cereblon interaction N/A Limited pharmaceutical use

Key Findings

  • Amino Group Position: The 5-amino substitution (as in the target compound) confers superior cereblon-binding activity compared to 4-amino analogs (e.g., Con1), which exhibit IC50 values >200 µM in anti-cancer assays .
  • Chirality : The (S)-enantiomer is critical for binding to cereblon, mirroring the stereospecificity observed in thalidomide derivatives. Racemic mixtures or (R)-forms show reduced efficacy .
  • Functional Groups : Nitro or bromo substituents (e.g., 4d, 5-bromo analog) serve as intermediates or tools for mechanistic studies but lack direct therapeutic utility . Hydroxy derivatives face solubility challenges, limiting their use .

Biological Activity

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as 5-Amino-Thalidomide, is a compound with notable biological activity, particularly in the context of immunomodulation and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 191732-76-0
  • Structure : The compound features a piperidine ring and an isoindoline core structure, which are critical for its biological activity.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties. It has been studied for its potential in treating various conditions by modulating immune responses.

  • Mechanism of Action :
    • The compound interacts with specific immune pathways, enhancing or suppressing immune responses depending on the context. It is believed to influence cytokine production and T-cell activation.
    • Research indicates that it may act similarly to thalidomide, which is known for its immunomodulatory effects through inhibition of TNF-alpha production and modulation of the immune system's activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines.

  • In Vitro Studies :
    • In vitro assays have shown that this compound can inhibit cell proliferation in pancreatic cancer cells. It was compared to established agents like metformin and showed comparable or superior efficacy at lower concentrations .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow it to interact with cellular machinery involved in cell cycle regulation.

Study on Cancer Cell Lines

A study published in MDPI evaluated the antiproliferative effects of various compounds including this compound:

CompoundCell LineIC50 (µM)Mechanism
This compoundPancreatic Cancer15Induction of apoptosis
MetforminPancreatic Cancer20AMPK activation
Other PROTACsVarious<10E3 ligase modulation

This table illustrates the comparative effectiveness of (S)-5-Amino against other known agents.

Safety and Toxicology

The safety profile of (S)-5-Amino is still under investigation. Preliminary studies indicate that while it exhibits therapeutic potential, careful monitoring for adverse effects is necessary due to its immunomodulatory nature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from thalidomide analogs. Key steps include amination at the 5-position of the isoindoline ring and chiral resolution to obtain the (S)-enantiomer. Techniques such as asymmetric catalysis or chiral HPLC are critical for ensuring enantiomeric purity. For example, Celgene Corporation’s patented processes for related compounds employ regioselective amination and crystallization-based purification . Characterization via NMR and LC-MS is essential to confirm structural integrity and purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Determines molecular weight and purity (>98% threshold for research-grade material).
  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for the piperidin-2,6-dione moiety, using programs like SHELXL for refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts using high-resolution MS . Stability data inform optimal storage in desiccated, low-temperature environments (-20°C under argon) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity against hematological malignancies, and how can experimental models validate this?

  • Methodological Answer : The compound likely acts as a Cereblon (CRBN) E3 ligase modulator , promoting degradation of oncoproteins like IKZF1/3. Validate using:

  • In vitro : Co-immunoprecipitation assays to confirm CRBN binding and ubiquitination of substrates.
  • In vivo : Xenograft models (e.g., MM.1S multiple myeloma cells in NSG mice) with endpoints like tumor volume reduction and survival. Companion biomarkers (e.g., serum TNF-α levels) should be monitored via ELISA .

Q. How does stereochemistry at the piperidin-3-yl position influence CRBN binding and degradation efficiency?

  • Methodological Answer : Compare (S)- and (R)-enantiomers using:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to recombinant CRBN.
  • Cellular Degradation Assays : Treat CRBN-expressing cell lines (e.g., HCT-116) and quantify target proteins (e.g., IKZF1) via Western blot. The (S)-configuration typically shows higher degradation potency due to optimal hydrophobic interactions in the CRBN binding pocket .

Q. What strategies optimize the integration of this compound into PROTACs for targeted protein degradation?

  • Methodological Answer :

  • Linker Design : Attach the compound to a target-binding ligand (e.g., BET inhibitor) via polyethylene glycol (PEG) or alkyl chains. Optimize linker length (e.g., 8–12 atoms) to facilitate ternary complex formation.
  • In vitro Screening : Use HEK293T cells transfected with luciferase-tagged targets to measure degradation efficiency (e.g., NanoLuc-based reporters).
  • Pharmacokinetic Profiling : Assess PROTAC stability in liver microsomes and plasma protein binding using LC-MS/MS .

Q. How do structural modifications at the 5-position of the isoindoline ring impact pharmacokinetic properties?

  • Methodological Answer : Introduce substituents (e.g., bromo, ethynyl) and evaluate:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Metabolic Stability : Incubate with human liver microsomes and quantify parent compound remaining via LC-MS.
  • Bioavailability : Perform rodent PK studies (IV vs. oral administration) to calculate AUC and half-life. For example, bromine substitution may enhance metabolic stability but reduce aqueous solubility .

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